N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
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Description
N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Importance of Quinazolinone and Isoquinoline Derivatives
Quinazolinone and isoquinoline derivatives are known for their broad pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research by Ch. Rajveer et al. (2010) on the synthesis of substituted 6-bromoquinazolinones and their N-substituted acetamides, which bear structural similarities to the compound , demonstrates significant pharmacological activities, underlining the potential of such compounds in drug development and therapeutic applications Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010.
Analgesic and Anti-inflammatory Activities
N. Gopa, E. Porchezhian, and G. Sarma (2001) explored the analgesic and anti-inflammatory activities of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their derivatives, demonstrating that such compounds can exhibit significant biological activities comparable to standard drugs. This suggests that the acetamide group, when part of a complex heterocyclic system, contributes to notable biological efficacy N. Gopa, E. Porchezhian, G. Sarma, 2001.
Antitumor Activity
The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines, as investigated by R. Ambros, S. Angerer, and W. Wiegrebe (1988), highlights the potential of isoquinoline derivatives in cancer research. Their work indicates that certain derivatives can inhibit cell proliferation significantly, suggesting that the structural motifs present in these compounds could be beneficial in developing new antitumor agents R. Ambros, S. Angerer, W. Wiegrebe, 1988.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-22-11-10-15-16(19(22)24)4-3-5-17(15)25-12-18(23)21-14-8-6-13(20)7-9-14/h3-9H,2,10-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJVUXIMXPTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.